3-Amino-1lambda4-thiolan-1-one hydrochloride
Overview
Description
3-Amino-1lambda4-thiolan-1-one hydrochloride, also known as AT-125, is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.65 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 1-oxidotetrahydro-3-thienylamine hydrochloride . The InChI code is 1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H .Physical And Chemical Properties Analysis
3-Amino-1lambda4-thiolan-1-one hydrochloride is a powder at room temperature . It has a molecular weight of 155.65 .Scientific Research Applications
Corrosion Inhibition
Thiol-containing compounds, such as 3-amino-1,2,4-triazole-5-thiol, demonstrate significant effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to form a protective film on metal surfaces through strong adsorption highlights their potential in industrial applications to enhance material durability and longevity (Mert et al., 2011).
Biomedical Applications
Amino and sulfonate ending thiol groups play a crucial role in stabilizing gold nanoparticles (AuNPs) for biomedical applications. Their hydrophilic nature and ability to bond with metal surfaces make them suitable for drug delivery and targeted therapy, showcasing the potential of thiol-based compounds in advanced medical treatments (Venditti et al., 2022).
Surface Modification
Thiolation of surfaces, such as polyelectrolyte multilayers, through compounds like 2-iminothiolane, allows for the introduction of sulfhydryl groups, enabling further chemical reactions and modifications. This process is instrumental in creating materials with tailored surface properties for various scientific and technological applications (Madaan et al., 2015).
Fluorescent Probing
Thiol-containing compounds are central to the development of fluorescent probes for detecting biothiols. These probes offer high selectivity and sensitivity, making them invaluable tools in biological and medical research for studying cellular processes and disease mechanisms (Yang et al., 2010).
Environmental Detection
In the context of environmental science, thiol-containing compounds are utilized in the development of sensors for detecting thiophenols in water samples. Their high sensitivity and selectivity towards aromatic thiols over aliphatic thiols demonstrate their utility in monitoring and managing environmental pollutants (Khandare et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-oxothiolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMMMJCHVCJRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1lambda4-thiolan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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